molecular formula C6H4N2O2S B1497986 2-(Cyanomethyl)thiazole-4-carboxylic acid CAS No. 439905-17-6

2-(Cyanomethyl)thiazole-4-carboxylic acid

Cat. No. B1497986
CAS RN: 439905-17-6
M. Wt: 168.18 g/mol
InChI Key: UMPHVWYCARZMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyanomethyl)thiazole-4-carboxylic acid is a chemical compound with the molecular formula C6H4N2O2S . It is related to the class of organic compounds known as thiazoles, which are aromatic rings containing sulfur and nitrogen . Thiazoles are significant in medicinal chemistry and are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of research for many years. For instance, 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR . The synthesis involves various reactions and the resulting compounds have shown significant antibacterial and antifungal potential .


Molecular Structure Analysis

The molecular structure of 2-(Cyanomethyl)thiazole-4-carboxylic acid consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives, including 2-(Cyanomethyl)thiazole-4-carboxylic acid, can undergo various chemical reactions. For example, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen . The Huckel charge distribution on the thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .

Mechanism of Action

While the specific mechanism of action for 2-(Cyanomethyl)thiazole-4-carboxylic acid is not explicitly mentioned in the sources, thiazole derivatives are known to exhibit diverse biological activities. They can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Safety and Hazards

While specific safety and hazard information for 2-(Cyanomethyl)thiazole-4-carboxylic acid is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2-(cyanomethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c7-2-1-5-8-4(3-11-5)6(9)10/h3H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPHVWYCARZMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655504
Record name 2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid

CAS RN

439905-17-6
Record name 2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Cyano)thioacetamide (2 g, 19.97 mmol) was stirred in excess THF (40 mL) under nitrogen atmosphere. The solution was cooled to 0° C. and the solution of 3-bromopyruvic acid (3.33 g, 19.97 mmol) dissolved in 5 mL THF was added dropwise. The mixture was refluxed for 3 h. Solvent was evaporated and the crude product was purified by flash chromatography (silica, eluent: 0-40% DCM-10% MeOH/DCM mixture) to yield 1.615 g of the title compound. 1H NMR (400 MHz; CDCl3): δ 4.20 (s, 2H), 8.33 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyanomethyl)thiazole-4-carboxylic acid
Reactant of Route 2
2-(Cyanomethyl)thiazole-4-carboxylic acid
Reactant of Route 3
2-(Cyanomethyl)thiazole-4-carboxylic acid
Reactant of Route 4
2-(Cyanomethyl)thiazole-4-carboxylic acid
Reactant of Route 5
2-(Cyanomethyl)thiazole-4-carboxylic acid
Reactant of Route 6
2-(Cyanomethyl)thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.